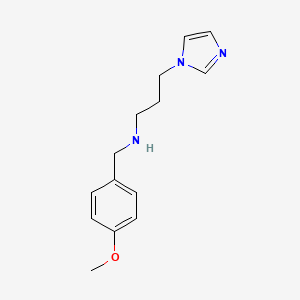

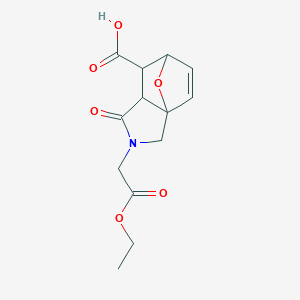

![molecular formula C10H10O4 B1306413 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde CAS No. 75889-50-8](/img/structure/B1306413.png)

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the condensation of chromone derivatives with various hydrazines. For instance, 6-hydroxy chromone-3-carbaldehyde is condensed with 2'-hydroxy benzoyl hydrazine to form a new ligand, which is then used to synthesize rare earth complexes . These syntheses are characterized by techniques such as elemental analyses, molar conductivities, mass spectra, 1H NMR, and thermogravimetry/differential thermal analysis (TG-DTA) . The synthesis of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde could potentially follow similar methods, with the ethoxy group providing additional steric and electronic effects that could influence the reaction conditions and outcomes.

Molecular Structure Analysis

The molecular structures of the synthesized complexes are determined using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . The presence of the ethoxy group in 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde would likely affect its molecular structure, potentially altering its binding properties and reactivity compared to the hydroxy analogs discussed in the papers.

Chemical Reactions Analysis

The papers describe the DNA-binding properties of the synthesized ligands and their complexes, indicating that they can bind to calf-thymus DNA via an intercalation mechanism . The binding affinities are quantified using spectrometric titration, ethidium bromide displacement experiments, and viscosity measurements . The antioxidative activity of these compounds is also assessed, showing significant activity against hydroxyl free radicals from the Fenton reaction . These studies suggest that 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde could also exhibit similar reactivity patterns, particularly in its interactions with DNA and free radicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using various spectroscopic methods, including UV-vis spectra, fluorescence spectra, and IR spectra . These methods provide information on the electronic transitions, molecular vibrations, and the overall stability of the compounds. The fluorescence properties of the Eu(III) and Sm(III) complexes are particularly noteworthy, as they are investigated in both solid state and different solutions . The physical and chemical properties of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde would be influenced by the ethoxy substituent, which could affect its solubility, fluorescence, and overall reactivity.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde and its derivatives have been utilized in the synthesis and characterization of various novel compounds. For example, its Ln(III) complexes have been investigated for their fluorescence properties and DNA-binding capabilities, indicating potential applications in biochemistry and molecular biology for understanding interactions at the DNA level. These complexes show significant antioxidative activity against hydroxyl free radicals, suggesting potential therapeutic applications (Wang et al., 2009).

Structural Studies

The structural properties of compounds derived from 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde have been extensively studied, revealing insights into molecular arrangements and interactions. For example, the crystal structure analysis of related compounds has provided detailed information on intramolecular and intermolecular hydrogen bonds and π–π stacking, contributing to the understanding of molecular stability and reactivity (Chen, 2016).

Synthetic Routes and Chemical Transformations

Research has also focused on developing synthetic routes and transformations involving 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde derivatives. These studies have led to the creation of potent inhibitors for various applications, including antiviral research. Different synthetic strategies have been explored, showing the versatility of these compounds in organic synthesis (Petersen et al., 2001).

Natural Compound Isolation

Efforts in the isolation and characterization of natural compounds have also been supported by derivatives of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde. Studies on plants like Astrodaucus persicus have led to the identification of novel compounds with potential dietary or medicinal applications, showcasing the role of these derivatives in the discovery of new natural products (Goodarzi et al., 2016).

Anticancer Research

Moreover, the incorporation of 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde derivatives into novel heterocyclic compounds has been explored for their potential anticancer properties. The synthesis of hybrid heterocycles under microwave irradiation has shown promising results in anticancer activity evaluations, indicating the potential for these compounds in pharmaceutical applications targeting cancer (Srinivas et al., 2017).

Propiedades

IUPAC Name |

6-ethoxy-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-12-8-4-10-9(13-6-14-10)3-7(8)5-11/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCXREJZJFLYAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1C=O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390019 |

Source

|

| Record name | 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde | |

CAS RN |

75889-50-8 |

Source

|

| Record name | 6-Ethoxy-1,3-benzodioxole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75889-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)

![C-(1H-Naphtho[2,3-d]imidazol-2-yl)-methylamine](/img/structure/B1306355.png)